{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride
Overview
Description
{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride is a chemical compound with the molecular formula C5H7ClF3N3S and a molecular weight of 233.64 g/mol . This compound features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules . The presence of the trifluoromethyl group often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride typically involves the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with ethylamine in the presence of hydrochloric acid . The reaction conditions often include mild temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield . The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased bioavailability and potency . The compound may inhibit specific enzymes or receptors, thereby modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide
- N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzothioamide
Uniqueness
{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride is unique due to its specific structural features, such as the ethylamine group, which differentiates it from other thiadiazole derivatives . This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3S.ClH/c6-5(7,8)4-11-10-3(12-4)1-2-9;/h1-2,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMNCZZFZYBZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NN=C(S1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-17-9 | |
Record name | 1,3,4-Thiadiazole-2-ethanamine, 5-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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